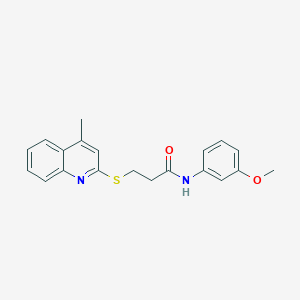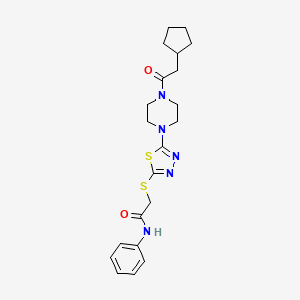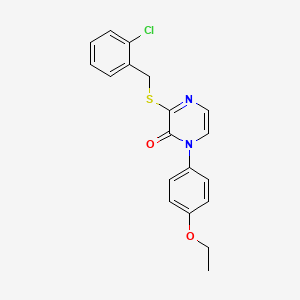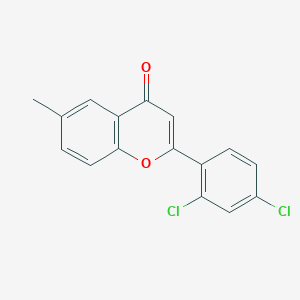
N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide, also known as MMQ, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MMQ belongs to the class of sulfonamide-containing compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide is that it exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities. This makes it a promising candidate for the development of new drugs for the treatment of these diseases. However, one limitation of N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more potent and specific drugs. Another direction is to test N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide in clinical trials to determine its safety and efficacy in humans. Additionally, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide could be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, which could improve its therapeutic potential. Finally, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide could be tested in combination with other drugs to determine if it has synergistic effects.
Méthodes De Synthèse
N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-aminobenzothiazole with 3-methoxybenzaldehyde to form 4-methyl-2-(3-methoxyphenyl)aminobenzothiazole. This intermediate is then reacted with 3-chloropropionyl chloride to form N-(3-methoxyphenyl)-3-(4-methyl-2-(3-oxopropylamino)benzothiazol-6-yl)propanamide. The final step involves the reaction of this intermediate with sodium sulfide to form N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide.
Applications De Recherche Scientifique
N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to possess potent anti-inflammatory activity, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-methylquinolin-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-14-12-20(22-18-9-4-3-8-17(14)18)25-11-10-19(23)21-15-6-5-7-16(13-15)24-2/h3-9,12-13H,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUZTWYUPQCFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)



![4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid](/img/structure/B2560080.png)

![1-([2,3'-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2560083.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560087.png)
![3-allyl-9-(4-butylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2560090.png)
![5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2560092.png)

![[(3-Bromophenyl)amino]thiourea](/img/structure/B2560094.png)